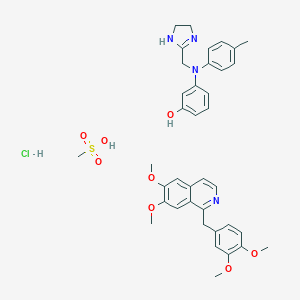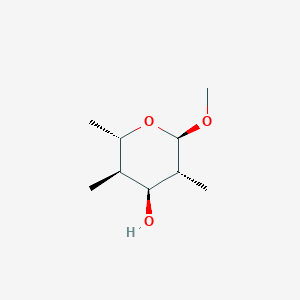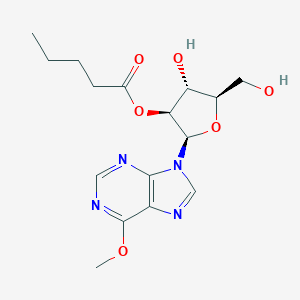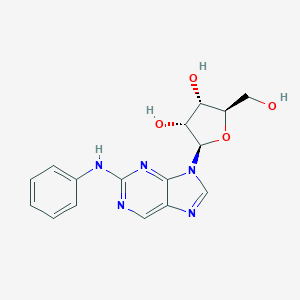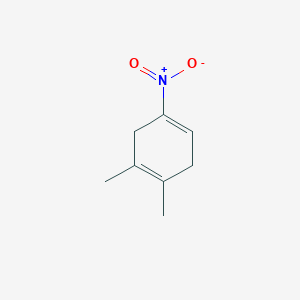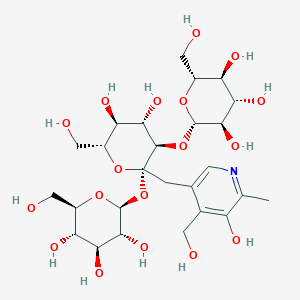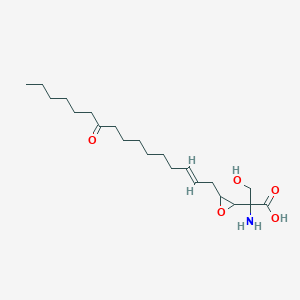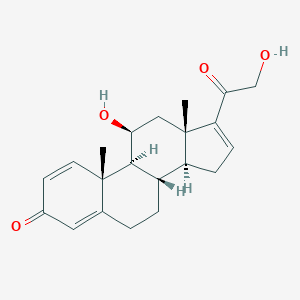
Deoxyprednisolone-16-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various corticosteroids, which are used for their anti-inflammatory and immunosuppressive properties .
Mécanisme D'action
Target of Action
Deoxyprednisolone-16-ene, also known as 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) that are expressed throughout the body .
Mode of Action
The compound binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
Upon binding to the glucocorticoid receptor, this compound influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to a decrease in the production of cytokines, chemokines, adhesion molecules, and inflammatory enzymes . This results in the compound’s anti-inflammatory and immunosuppressive properties .
Pharmacokinetics
It is known that glucocorticoids like this compound are generally well-absorbed and widely distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and suppression of the immune response . This makes it useful in the treatment of a variety of conditions, including inflammatory and autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the stability of the compound . Additionally, individual patient factors, such as genetic variations in the glucocorticoid receptor, can influence the compound’s efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregna-1,4,16-triene-3,20-dione at the 11beta and 21 positions. This can be achieved using reagents such as sodium hydroxide and methanol, followed by hydrolysis and crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like acetic anhydride .
Major Products
The major products formed from these reactions include various corticosteroid derivatives, which have significant pharmaceutical applications .
Applications De Recherche Scientifique
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is widely used in scientific research for its role in the synthesis of corticosteroids. These compounds are crucial in the study of inflammatory diseases, immune responses, and hormonal regulation. Additionally, it serves as a key intermediate in the development of new therapeutic agents for conditions such as asthma, arthritis, and autoimmune disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6alpha,9-difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione
- 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Uniqueness
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of various corticosteroids. Its structural features allow for targeted modifications, leading to the development of a wide range of therapeutic agents .
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15-,17-,19+,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAZKUMDZKRSI-SCVOTXIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3103-17-1 |
Source


|
| Record name | Deoxyprednisolone-16-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEOXYPREDNISOLONE-16-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690A9G75VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
